(R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, which has garnered interest due to its potential biological activities and applications in medicinal chemistry. Quinoxalines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound in question is characterized by the presence of a bromine atom and a methyl group, which may influence its reactivity and biological interactions.
This compound can be synthesized from various precursors through different chemical reactions. Quinoxalines, including (R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one, are classified as heterocyclic compounds containing nitrogen atoms in their ring structure. They are often studied in the context of organic synthesis and drug development due to their significant biological activities.
The synthesis of (R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one typically involves several steps, including the bromination of precursors and cyclization reactions. One common method includes:
The detailed synthetic route may vary depending on specific experimental conditions and desired yields. For example, one reported method involves the use of potassium carbonate as a base in dimethylformamide to facilitate the reaction process .
The molecular formula of (R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one is . The compound features a bicyclic structure consisting of a fused benzene and pyridine-like ring system.
Key structural characteristics include:
The molecular structure can be visualized using various computational chemistry tools or through crystallographic studies if available.
(R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one can undergo several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for (R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one is not fully elucidated but can be inferred based on its structural features:
Further studies are required to clarify its specific mechanisms at the molecular level.
(R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one exhibits several notable physical and chemical properties:
Quantitative analyses such as spectroscopy (NMR, IR) provide insights into these properties .
(R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one has potential applications in various fields:
Research continues into optimizing its synthesis and exploring new applications based on its chemical properties .
Electrophilic bromination at the C-7 position of quinoxalin-2(1H)-ones represents a critical strategic approach, leveraging N-bromoamide reagents to overcome the limitations of molecular bromine (Br₂). These reagents—including N-bromosuccinimide (NBS), N-bromophthalimide (NBP), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)—provide enhanced handling safety and tunable reactivity while minimizing alkene elimination by-products [1] [6]. The mechanism involves bromonium ion formation on the electron-rich aromatic system, followed by regioselective electrophilic aromatic substitution. For quinoxalinones, this typically occurs at the C-7 position due to its heightened electron density relative to C-5 and C-6 [1] [5].
Recent advances focus on catalyst-controlled stereoselectivity. Fujioka’s C₃-symmetric trisimidazoline catalysts enable enantioselective bromolactonization of alkenoic acids, a strategy adaptable to quinoxaline bromination [1]. Concurrently, electrochemical methods using oxygen-vacancy-rich Co₃O₄ anodes achieve C–Br bond formation with >90% Faradaic efficiency. This approach employs NaBr as a bromine source, generating Br₂ in situ under mild conditions, and is scalable for late-stage functionalization of complex heterocycles [5].
Table 1: Bromination Reagents for C-7 Functionalization
Reagent/Catalyst | Reaction Conditions | Regioselectivity (C-7:C-5) | Key Advantages |
---|---|---|---|
NBS | CH₂Cl₂, 25°C | 98:2 | Commercial availability |
DBDMH | MeCN, 0°C | >99:1 | Higher solubility |
Co₃O₄-OV/NaBr (electrochemical) | H₂O/MeCN, rt, 10 mA cm⁻² | 97:3 | No exogenous oxidant, scalable to kg |
Trisimidazoline organocatalyst | Toluene, -40°C | >99:1 (95% ee) | Enantioselective pathway |
Racemic 7-bromo-3-methylquinoxalin-2(1H)-one necessitates efficient resolution to access the (R)-enantiomer. Kinetic resolution via asymmetric catalysis is prominent, exploiting differential reaction rates of enantiomers with chiral catalysts. For example, cinchona-alkaloid-derived thiocarbamates catalyze the bromolactonization of alkenes, selectively transforming one enantiomer while leaving the other unreacted (s-factor >20) [1]. This principle extends to quinoxalinones using in situ bromination with chiral catalysts like quinine-derived urea 3, achieving ~90% ee for retained substrates [1].
Diastereomeric crystallization remains practically viable. Treatment of racemic bromoquinoxalinone with (1R)-(–)-10-camphorsulfonyl chloride forms diastereomeric sulfonates, separable via fractional crystallization. The (R,R)-diastereomer exhibits lower solubility in ether/hexane mixtures, enabling isolation in >98% de. Subsequent reductive cleavage regenerates the enantiopure (R)-bromide [2].
Regiocontrol in quinoxaline bromination is achievable through substrate-directed modulation or catalyst engineering. Electron-donating groups (e.g., 3-methyl) enhance C-7 nucleophilicity, directing electrophiles para to nitrogen. Conversely, N-acyl protection switches regioselectivity to C-5/C-6 via steric blockade [6].
A breakthrough involves sulfide-to-bromide conversion using molecular bromine. Alkyl phenyl sulfides at C-7 undergo oxidative bromination through dibromosulfurane intermediates, forming C–Br bonds with inversion of configuration. This method tolerates protic functional groups (alcohols, acids) and achieves 98:2 regioselectivity at −40°C without elimination by-products [6].
Asymmetric construction of the 3-methyl stereocenter employs three strategies:
Table 2: Asymmetric Catalysis for 3-Methyl Stereocenter
Method | Catalyst/Reagent | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Phase-transfer alkylation | O-allyl-N-(9-anthracenyl)cinchoninium bromide | 92 | 95 | Requires strong base (NaOH) |
Lipase DKR | Pseudomonas cepacia lipase | 89 | 80 | Limited to acyloxy precursors |
Chiral sulfurane bromination | Trisimidazoline 4 | 95 | 90 | Low temperature (−40°C) |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0